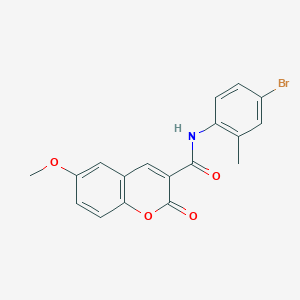
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Wirkmechanismus
The exact mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, as well as cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting specific biomolecules in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide in laboratory experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory techniques, making it easily accessible for researchers. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications in drug development. Additionally, the effects of this compound on human subjects are not well studied, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide. One area of interest is investigating its potential use as a fluorescent probe for detecting specific biomolecules in cells. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug development. Finally, more research is needed to determine the safety and efficacy of this compound in human subjects, which may open up new avenues for clinical applications.
Synthesemethoden
The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves the reaction of benzofuran-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to yield the final product. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been the subject of numerous scientific studies due to its potential applications in drug development. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for detecting specific biomolecules in cells.
Eigenschaften
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-14(9-11-5-3-7-23-11)17-16-19-18-15(22-16)13-8-10-4-1-2-6-12(10)21-13/h1-8H,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTMKRRXIXRROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


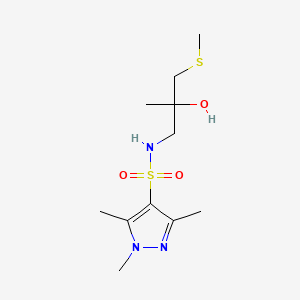
![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)

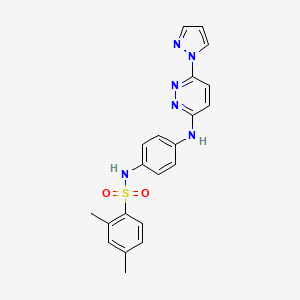
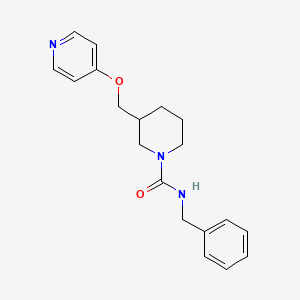
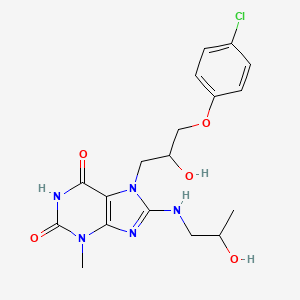

![1,3-dimethyl-5-(3-methylthiophen-2-yl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)
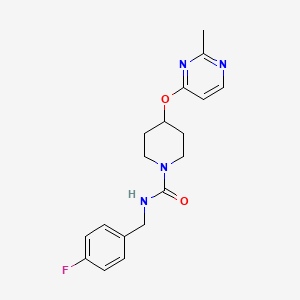
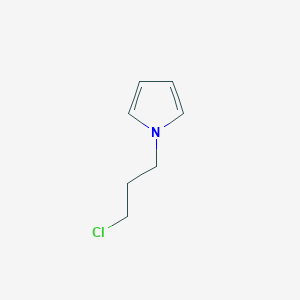
![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
